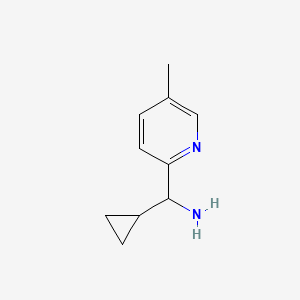
Cyclopropyl(5-methylpyridin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(5-methylpyridin-2-yl)methanamine is an organic compound with the molecular formula C10H14N2. It is characterized by a cyclopropyl group attached to a methanamine moiety, which is further connected to a 5-methylpyridin-2-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(5-methylpyridin-2-yl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment to the Pyridine Ring: The cyclopropyl group is then attached to the pyridine ring via a nucleophilic substitution reaction. This can be achieved by reacting cyclopropyl halides with 5-methylpyridin-2-ylmethanamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyl(5-methylpyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as cyclopropyl(5-methylpyridin-2-yl)methanone.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine or cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
Cyclopropyl(5-methylpyridin-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Cyclopropyl(5-methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropyl(5-methylpyridin-2-yl)methanone
- Cyclopropyl(5-methylpyridin-2-yl)ethanamine
- Cyclopropyl(5-methylpyridin-2-yl)propanamine
Uniqueness
Cyclopropyl(5-methylpyridin-2-yl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the pyridine ring enhances its reactivity and potential for diverse applications in medicinal chemistry and organic synthesis .
Propiedades
Fórmula molecular |
C10H14N2 |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
cyclopropyl-(5-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H14N2/c1-7-2-5-9(12-6-7)10(11)8-3-4-8/h2,5-6,8,10H,3-4,11H2,1H3 |
Clave InChI |
AAJDVKHJRBXVJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)C(C2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



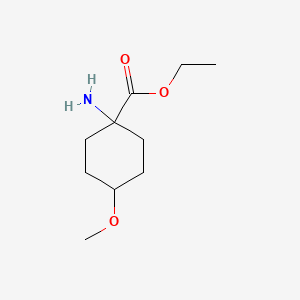
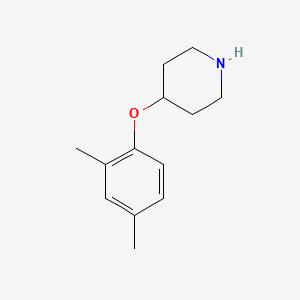
![3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13559765.png)
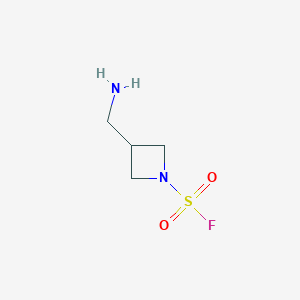
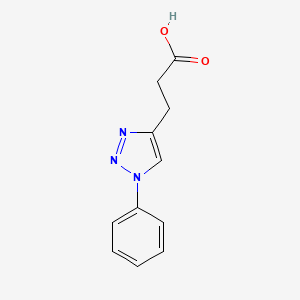
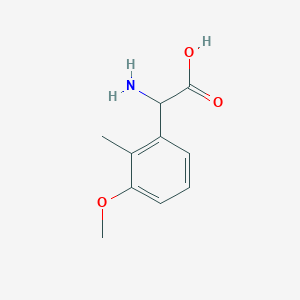
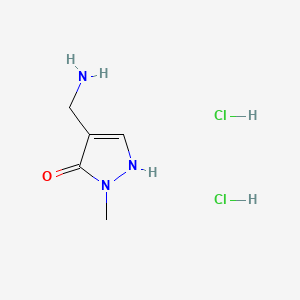

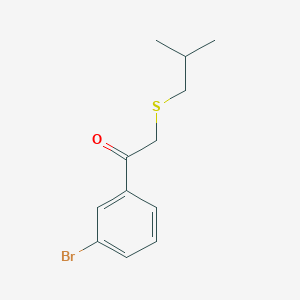
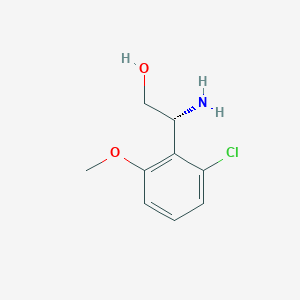

![N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide](/img/structure/B13559819.png)
![3-[2-(Methylamino)propoxy]benzoicacidhydrochloride](/img/structure/B13559825.png)
